3-[2-(Trifluoromethyl)phenyl]prop-2-enal

Physicochemical characterization Reference standard handling Solid-state formulation

3-[2-(Trifluoromethyl)phenyl]prop-2-enal, systematically named (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde and commonly referred to as 2-trifluoromethylcinnamaldehyde, is an ortho-substituted α,β-unsaturated aldehyde with molecular formula C₁₀H₇F₃O and molecular weight 200.16 g/mol. It exists as a solid with a melting point of 43–45 °C, distinguishing it from the liquid meta and para regioisomers.

Molecular Formula C10H7F3O
Molecular Weight 200.16
CAS No. 123486-66-8
Cat. No. B569224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Trifluoromethyl)phenyl]prop-2-enal
CAS123486-66-8
Synonyms3-(2-(TRIFLUOROMETHYL)PHENYL)ACRYLALDEHYDE
Molecular FormulaC10H7F3O
Molecular Weight200.16
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC=O)C(F)(F)F
InChIInChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H
InChIKeyLUNJQVCKQZFKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Trifluoromethyl)phenyl]prop-2-enal (CAS 123486-66-8) – Ortho-Substituted Trifluoromethyl Cinnamaldehyde Procurement Profile


3-[2-(Trifluoromethyl)phenyl]prop-2-enal, systematically named (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde and commonly referred to as 2-trifluoromethylcinnamaldehyde, is an ortho-substituted α,β-unsaturated aldehyde with molecular formula C₁₀H₇F₃O and molecular weight 200.16 g/mol . It exists as a solid with a melting point of 43–45 °C, distinguishing it from the liquid meta and para regioisomers . The compound is formally designated as Cinacalcet Impurity 10 and is supplied as a highly characterized reference material compliant with USP, EMA, JP, and BP regulatory standards for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDA) [1].

Why Generic Substitution Fails for 3-[2-(Trifluoromethyl)phenyl]prop-2-enal – Ortho Regioisomer vs. Meta and Para Analogs


Surface-level interchangeability of trifluoromethyl cinnamaldehyde regioisomers (ortho, meta, para) is misleading. The ortho-substitution pattern confers distinct physicochemical properties—a solid physical state (mp 43–45 °C) versus the liquid state of meta and para isomers—which directly impacts handling, formulation, and analytical reference standard preparation . More critically, ortho-position electron-withdrawing substituents produce quantitatively different CYP2A6 inactivation kinetics compared to unsubstituted cinnamaldehyde, and these electronic effects are position-dependent [1]. Substituting the ortho isomer with a meta or para analog in a nicotine-cessation development program or in a Cinacalcet impurity profiling protocol would yield non-interchangeable analytical and pharmacological outcomes.

3-[2-(Trifluoromethyl)phenyl]prop-2-enal – Quantitative Comparator Evidence for Scientific Procurement Decisions


Solid-State Physical Form: Ortho Isomer (mp 43–45 °C) vs. Liquid Meta (mp not reported) and Para Isomers

The ortho-substituted 3-[2-(trifluoromethyl)phenyl]prop-2-enal is a solid with a measured melting point of 43–45 °C, whereas the meta isomer (3-(trifluoromethyl)cinnamaldehyde, CAS 262268-58-6) is a liquid at ambient temperature and the para isomer (4-(trifluoromethyl)cinnamaldehyde, CAS 41917-83-3) is also reported as a liquid [1][2]. This solid-versus-liquid distinction is a direct consequence of ortho-substitution altering crystal packing and intermolecular interactions.

Physicochemical characterization Reference standard handling Solid-state formulation

CYP2A6 Inactivation Rate: Trifluoromethyl-Cinnamaldehyde (k_inact = 0.142 min⁻¹) vs. Cinnamaldehyde (k_inact = 0.039 min⁻¹)

In a recombinant CYP2A6 system using coumarin hydroxylase as a reporter, the trifluoromethyl-substituted cinnamaldehyde (ortho-substituted as per study focus on ortho-position effects) exhibited a k_inact of 0.142 min⁻¹, representing a 3.6-fold increase in inactivation rate compared to unsubstituted trans-cinnamaldehyde (k_inact = 0.039 min⁻¹) [1]. The study specifically evaluated how 'substituents at the ortho position influenced CYP2A6 inactivation rates' [1]. Electron-withdrawing groups substantially increased k_inact; by comparison, nitro-CA gave 0.223 min⁻¹ and difluoro-CA gave 0.244 min⁻¹ [1].

CYP2A6 inhibition Nicotine metabolism Time-dependent inhibition

Boiling Point Differentiation: Ortho Isomer (244.5 °C) vs. Meta Isomer (257 °C) – Chromatographic Selectivity Implications

The ortho-trifluoromethyl isomer exhibits a predicted boiling point of 244.5±35.0 °C, which is approximately 12.5 °C lower than the boiling point of the meta isomer (257 °C) and comparable to the para isomer (247 °C) [1][2]. This boiling point differential arises from reduced intermolecular dipole–dipole interactions in the ortho configuration due to steric shielding of the aldehyde group by the adjacent trifluoromethyl substituent.

GC method development Isomer separation Volatility comparison

Regulatory Identity and Traceability: Cinacalcet Impurity 10 Reference Standard vs. Generic Chemical Grade Meta/Para Isomers

3-[2-(Trifluoromethyl)phenyl]prop-2-enal is specifically regulated as Cinacalcet Impurity 10, supplied with detailed characterization data (NMR, MS, HPLC) compliant with USP, EMA, JP, and BP guidelines [1][2]. The meta isomer (3-(trifluoromethyl)cinnamaldehyde) is primarily used as an intermediate in the synthesis of (E)-2,3-dehydro-cinacalcet, a distinct Cinacalcet impurity [3]. The ortho compound offers traceability against pharmacopeial standards (USP or EP), a requirement for ANDA and NDA regulatory submissions [1].

Pharmaceutical impurity standard ANDA filing Pharmacopeial traceability

Patent-Enabled Nicotine Cessation Application: 2-Trifluoromethylcinnamaldehyde Explicitly Claimed as Ortho-Substituted CYP2A6 Inhibitor

US Patent Application 20200129449 explicitly claims 2-trifluoromethylcinnamaldehyde (the target ortho isomer) as one of the ortho-substituted cinnamaldehyde structural analogs that function as time-dependent inhibitors of CYP2A6 and/or CYP2A13 for nicotine cessation [1]. The patent distinguishes ortho-substituted analogs (2-trifluoromethyl-, 2-nitro-, 2,6-difluoro-, 2-methoxy-cinnamaldehyde) from meta and para analogs (3-nitro-, 4-nitro-cinnamaldehyde), reflecting a structure-based selectivity rationale [1].

Nicotine cessation CYP2A6 time-dependent inhibitor Patent composition-of-matter

Predicted Lipophilicity (LogP) and Its Impact on Membrane Permeability: Ortho Isomer (LogP 2.92) vs. Meta Isomer (LogP 2.98)

The predicted logP for the ortho isomer is 2.92 (chemsrc), compared to 2.98 for the meta isomer . While numerically similar, the slightly lower logP of the ortho compound combined with its solid physical state may influence dissolution rate and passive membrane permeation behavior. The para isomer's logP is not reliably reported in the same databases for direct comparison.

Lipophilicity Drug-likeness Membrane permeability

3-[2-(Trifluoromethyl)phenyl]prop-2-enal – Evidence-Backed Procurement Application Scenarios


Cinacalcet Hydrochloride ANDA Impurity Profiling and QC Release Testing

As the formally designated Cinacalcet Impurity 10, 3-[2-(trifluoromethyl)phenyl]prop-2-enal is essential for HPLC and UPLC impurity profiling in Cinacalcet hydrochloride ANDA submissions [1]. Its solid physical state (mp 43–45 °C) enables precise weighing for reference standard preparation with lower volatility losses compared to liquid meta or para isomers . The compound is supplied with full characterization data (CoA, HPLC, MS, NMR) and offers pharmacopeial traceability to USP or EP standards, a regulatory prerequisite for QC release testing [1].

CYP2A6-Targeted Nicotine Cessation Drug Discovery and Lead Optimization

The ortho-trifluoromethyl substitution confers a 3.6-fold higher CYP2A6 inactivation rate (k_inact = 0.142 min⁻¹) compared to parent cinnamaldehyde (0.039 min⁻¹), positioning this compound as an intermediate-potency tool compound for structure–kinetic relationship studies [2]. Its explicit patent inclusion in US 20200129449 validates its selection as an ortho-substituted lead candidate and provides freedom-to-operate rationale over meta and para trifluoromethyl analogs [3].

Regioisomer-Specific Building Block in Medicinal Chemistry Synthesis

The ortho-trifluoromethyl substitution pattern creates a sterically and electronically distinct α,β-unsaturated aldehyde electrophile compared to meta and para analogs. The lower boiling point (244.5 °C vs. 257 °C for meta) reflects reduced intermolecular interactions , and the solid state facilitates anhydrous reaction setup. Researchers synthesizing ortho-substituted cinnamaldehyde-derived barbituric acid hybrids or other Knoevenagel condensation products should select the ortho isomer to maintain the intended steric and electronic SAR [4].

Analytical Method Development and Forced Degradation Studies for Cinacalcet

During forced degradation studies of Cinacalcet hydrochloride, Impurity 10 (ortho isomer) may form via distinct oxidative pathways that do not produce meta or para trifluoromethyl regioisomers. Using the correct ortho isomer as the chromatographic reference standard ensures accurate retention time identification in HPLC methods, as the 12.5 °C boiling point difference from the meta isomer translates to distinct GC retention behavior . Procurement of the regioisomerically pure ortho compound prevents misidentification and method validation failure [1].

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